2-((3-Chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide
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Overview
Description
2-((3-Chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide is an organic compound that features a chloro and methoxy substituted phenyl ring, an amino group, and a propanamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide typically involves the following steps:
Formation of the Amino Group: The starting material, 3-chloro-4-methoxyaniline, is reacted with an appropriate acylating agent to introduce the amino group.
Propanamide Formation: The intermediate is then reacted with propargyl bromide under basic conditions to form the propanamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the propanamide moiety.
Reduction: Reduction reactions could target the chloro group or the carbonyl group in the propanamide moiety.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-((3-Chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chloro-4-methoxyphenyl)amino)-N-methylpropanamide
- 2-((3-Chloro-4-methoxyphenyl)amino)-N-ethylpropanamide
Uniqueness
The presence of the prop-2-yn-1-yl group in 2-((3-Chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide may confer unique reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H15ClN2O2 |
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Molecular Weight |
266.72 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyanilino)-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C13H15ClN2O2/c1-4-7-15-13(17)9(2)16-10-5-6-12(18-3)11(14)8-10/h1,5-6,8-9,16H,7H2,2-3H3,(H,15,17) |
InChI Key |
UMJUHVYBPWZXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC#C)NC1=CC(=C(C=C1)OC)Cl |
Origin of Product |
United States |
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